

Application Notes: Experimental Use of Sodium Oxolate in Treating *Aeromonas salmonicida* Infections

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Compound of Interest

Compound Name: Sodium oxolate

Cat. No.: B1260144

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These notes provide a summary of the experimental application of **sodium oxolate** for treating infections caused by *Aeromonas salmonicida*, the etiological agent of furunculosis in salmonids. **Sodium oxolate**, the sodium salt of oxolinic acid, is a synthetic quinolone antibacterial agent that has been utilized in aquaculture to control diseases caused by Gram-negative bacteria.[1] Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3]

The data and protocols presented here are compiled from various experimental studies to guide researchers in designing and evaluating the efficacy of **sodium oxolate** against *A. salmonicida*.

Data Presentation

Quantitative data from in vitro and in vivo studies are summarized below to provide a comparative overview of **sodium oxolate**'s efficacy.

Table 1: In Vitro Susceptibility of *Aeromonas salmonicida* to Oxolinic Acid

Metric	Concentration (µg/mL or mg/L)	Isolate/Strain Information	Source
MIC Range	0.0075 - 0.03 µg/mL	10 isolates tested	[1]
MIC	0.02 µg/mL	One strain tested	[1]
Provisional ECOFF	≤0.0625 µg/mL	Aggregated data from 4 laboratories	[4]
CLSI ECV	0.125 mg/L	Standardized value	[5][6]
Calculated COEpid	4 mg/L	Data from French trout farms; higher than CLSI value	[5][6]

MIC: Minimum Inhibitory Concentration; ECV: Epidemiological Cut-off Value; ECOFF: Epidemiological Cut-off; COEpid: Epidemiological Cutoff (calculated). Note: 1 µg/mL is equivalent to 1 mg/L. Discrepancies in values can be attributed to different isolate populations, testing methodologies, and the distinction between wild-type and non-wild-type (potentially resistant) strains.

Table 2: Summary of In Vivo Efficacy Trials of Oxolinic Acid Against *Aeromonas salmonicida*

Fish Species	Dosage	Administration Route	Duration	Outcome	Source
Atlantic salmon (Salmo salar)	25 mg/kg fish	Oral (medicated feed)	Dosed on days 1, 2, 4, 6, 8, 10 post-challenge initiation	Significantly lowered specific mortality compared to untreated controls.	[7]
Atlantic salmon (Salmo salar)	5 mg/kg/day	Oral (medicated feed)	5 days	Treatment was not successful; low tissue and serum antimicrobial activities were noted.	[8] [9]
Hybrid brook trout x lake trout (Salvelinus fontinalis x S. namaycush)	5 mg/kg/day	Oral (medicated feed)	10 days	Treatment was not successful.	[8] [9]
Salmon, trout, carp	5 - 20 mg/kg	Not specified	Not specified	Found to be effective in treating A. salmonicida infections in field studies.	[1]

Atlantic salmon (Salmo salar)	Not specified	Oral (medicated feed)	10 days	Was slightly less effective than florfenicol in reducing mortality.	[10]
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Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature for evaluating the efficacy of **sodium oxolinat**.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of **sodium oxolinat** against *A. salmonicida*, based on CLSI standards.[6]

1. Materials:

- *Aeromonas salmonicida* isolate(s)
- **Sodium oxolinat** powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator set to 22°C[6]
- Sterile diluents (e.g., deionized water, DMSO)

2. Procedure:

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **sodium oxolinat**. The choice of solvent should be based on solubility data; ensure it has no antibacterial effect at the highest concentration used.
- **Bacterial Inoculum Preparation:** a. Culture the *A. salmonicida* isolate on a suitable agar medium. b. Pick several colonies and suspend them in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the microtiter plate wells.
- **Drug Dilution Series:** a. Dispense 50 μ L of CAMHB into each well of a 96-well plate. b. Add 50 μ L of the **sodium oxolinat** stock solution to the first well and perform a two-fold serial dilution across the plate. c. The final column should serve as a positive control (inoculum without drug), and one well should be a negative control (broth only).
- **Inoculation:** Add 50 μ L of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 μ L.
- **Incubation:** Cover the plate and incubate at 22°C for 44-48 hours.[\[6\]](#)
- **Reading Results:** The MIC is the lowest concentration of **sodium oxolinat** that completely inhibits visible bacterial growth.

Protocol 2: In Vivo Efficacy Trial in Salmonids

This protocol describes a generalized cohabitation challenge model to assess the therapeutic efficacy of orally administered **sodium oxolinat**.

1. Materials:

- Juvenile salmonids (e.g., Atlantic salmon), disease-free
- Virulent strain of *Aeromonas salmonicida*
- Aquaria with controlled water quality parameters (temperature, aeration)
- Medicated feed containing a precise concentration of **sodium oxolinat**
- Control (non-medicated) feed

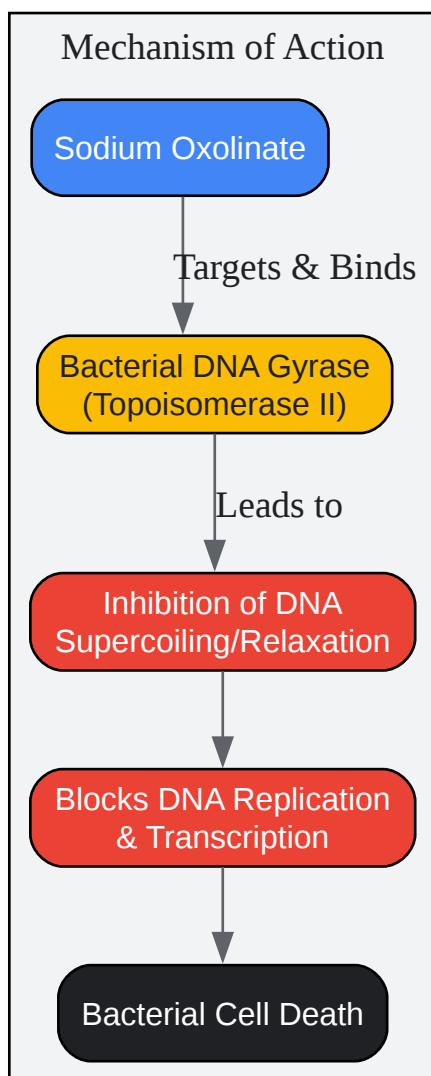
- Anesthetic (e.g., MS-222)

2. Procedure:

- Fish Acclimation: Acclimate fish to the experimental conditions for a minimum of one to two weeks.^[11] Monitor for any signs of disease or stress.
- Challenge Model Setup (Cohabitation): a. Prepare a group of "shedder" fish by injecting them intraperitoneally (i.p.) with a predetermined dose of *A. salmonicida* (e.g., 1×10^5 CFU/fish).^[7]^[12] b. Randomly allocate the main population of healthy fish to different tanks (e.g., n=40 per tank).^[7] c. Introduce a small number of i.p.-challenged shedder fish into each experimental tank (except for an unchallenged control group) to initiate a natural route of infection.^[7]
- Treatment Groups:
 - Group A (Negative Control): Unchallenged and unmedicated.
 - Group B (Positive Control): Challenged and fed control feed.
 - Group C (Treatment): Challenged and fed medicated feed with **sodium oxolinat**.
- Treatment Administration: a. Monitor fish daily. Initiate treatment upon the first observation of clinical signs of furunculosis or mortality in the challenged groups.^[10] b. Administer the medicated feed to the treatment group at a pre-determined dosage (e.g., 25 mg/kg body weight/day) for a specified duration (e.g., 10 days).^[7] The control groups receive non-medicated feed.
- Observation and Data Collection: a. Record mortality daily for the entire observation period (e.g., 3-4 weeks).^[11] b. Remove dead fish promptly and perform necropsies to confirm *A. salmonicida* as the cause of death via bacterial culture from kidney tissue.
- Data Analysis: a. Calculate the cumulative mortality for each group. b. Determine the efficacy of the treatment by calculating the Relative Percent Survival (RPS) using the formula: $RPS = (1 - (\% \text{ mortality in treated group} / \% \text{ mortality in control group})) \times 100$.

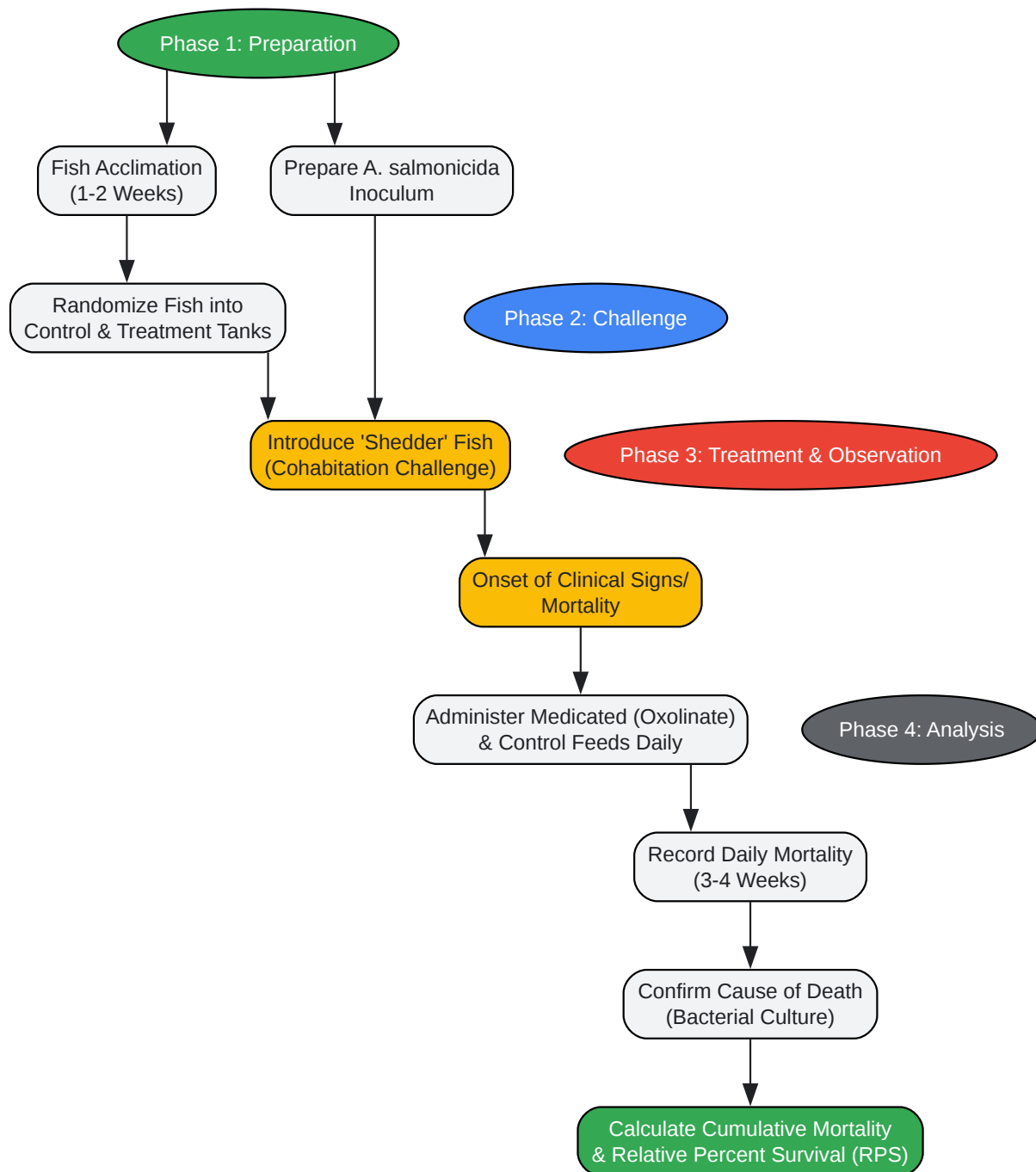
Visualizations

Mechanism of Action and Experimental Workflow



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Caption: Mechanism of **sodium oxalinate** targeting bacterial DNA gyrase.



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Caption: Experimental workflow for an in vivo efficacy trial.

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